trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid
CAS No.: 733740-81-3
Cat. No.: VC2281158
Molecular Formula: C14H16O3
Molecular Weight: 232.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 733740-81-3 |
|---|---|
| Molecular Formula | C14H16O3 |
| Molecular Weight | 232.27 g/mol |
| IUPAC Name | (1R,2R)-2-(4-methylbenzoyl)cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H16O3/c1-9-5-7-10(8-6-9)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12-/m1/s1 |
| Standard InChI Key | VWUABZLEGQFYQH-VXGBXAGGSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O |
| SMILES | CC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O |
Introduction
trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid is an organic compound featuring a cyclopentane ring substituted with a methylbenzoyl group and a carboxylic acid functional group. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in organic synthesis and medicinal chemistry. Despite the lack of specific literature directly focused on this compound, its structural analogs provide valuable insights into its potential applications and reactivity.
Synthesis Methods
The synthesis of trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid can be approached through several methods, including:
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Friedel-Crafts Acylation: This involves the reaction of a cyclopentane derivative with a methylbenzoyl chloride in the presence of a Lewis acid catalyst.
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Nucleophilic Substitution: Introduction of the methylbenzoyl group can be achieved through nucleophilic substitution reactions involving suitable benzoyl derivatives.
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Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide under high pressure and temperature conditions.
Chemical Reactions and Applications
This compound can undergo various chemical reactions:
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Oxidation: Formation of ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: Formation of alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution: The methyl group can be substituted with other nucleophiles, though this is less common compared to halogen-substituted analogs.
In terms of applications, compounds with similar structures are used in organic synthesis as building blocks for pharmaceuticals and agrochemicals. They also serve in biological research as substrates or inhibitors in enzymatic assays.
Biological Activity and Potential Applications
While specific biological activity data for trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid is limited, its structural analogs suggest potential applications in medicinal chemistry. The presence of a carboxylic acid and a benzoyl group can facilitate interactions with enzymes and receptors, influencing metabolic pathways. This could lead to therapeutic applications, although detailed research is needed to explore these possibilities fully.
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| trans-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid | Cyclopentane with thiomethylbenzoyl and carboxylic acid groups | Presence of sulfur enhances reactivity and biological activity |
| trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid | Cyclopentane with bromobenzoyl and carboxylic acid groups | Bromine atom enhances reactivity and biological interactions |
| Cyclopentane-1-carboxylic Acid | Simple cyclopentane derivative with a carboxyl group | Basic structure without additional functional groups |
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